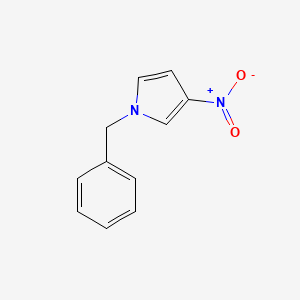![molecular formula C18H21IN2O2S B14002715 1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide CAS No. 80568-66-7](/img/structure/B14002715.png)
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which imparts specific properties that make it valuable for scientific research and practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide can be achieved through multiple synthetic routes. One common method involves the reduction of 1,4-diamino-5,8-dihydroxyanthraquinone or 1,5-diamino-4,8-dihydroxyanthraquinone with sodium dithionite (Na2S2O4) and sodium hydroxide (NaOH) in water to produce the leuco derivative. This intermediate is then condensed with N,N-dimethylethylene-1,2-diamine in refluxing ethanol and reoxidized by air to yield the desired compound. Finally, the compound is treated with meta-chloroperoxybenzoic acid (MCPBA) in dichloromethane to afford the target bis-N-oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like MCPBA.
Reduction: Reduction reactions can be performed using agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane.
Reduction: Sodium dithionite and sodium hydroxide in water.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields the bis-N-oxide derivative, while reduction with sodium dithionite produces the leuco derivative.
Wissenschaftliche Forschungsanwendungen
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. Additionally, it can interfere with the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, further enhancing its anti-tumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione: Another topoisomerase II inhibitor with similar anti-tumor properties.
3-[2-(dimethylamino)ethylamino]-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid: Exhibits cytotoxic activity against cancer cells.
Uniqueness
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide is unique due to its specific chemical structure, which imparts distinct properties such as high chromophoric activity and the ability to inhibit topoisomerase II. These characteristics make it particularly valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
80568-66-7 |
|---|---|
Molekularformel |
C18H21IN2O2S |
Molekulargewicht |
456.3 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide |
InChI |
InChI=1S/C18H20N2O2S.HI/c1-11-7-8-12(19-9-10-20(2)3)15-17(22)16-13(21)5-4-6-14(16)23-18(11)15;/h4-8,19,21H,9-10H2,1-3H3;1H |
InChI-Schlüssel |
NVDRCEPSERRNDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC=C3S2)O.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


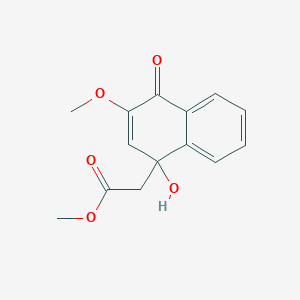
![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)

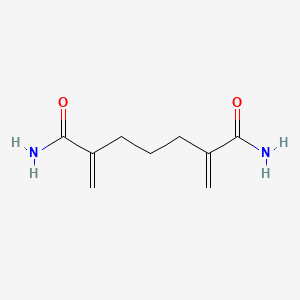

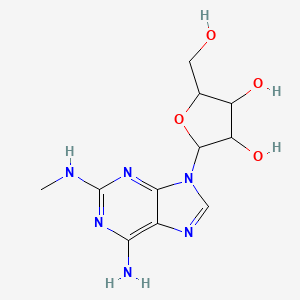
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)

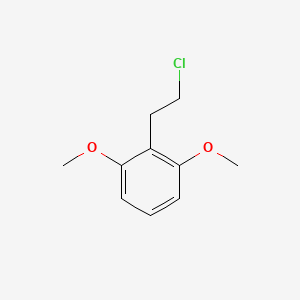
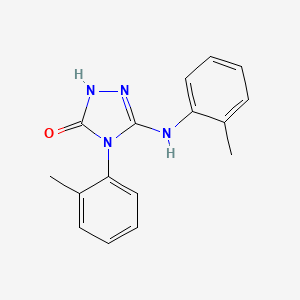
![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)
